(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate
Description
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is a synthetic organic compound that features a trifluoroacetamido group, a hydroxyphenyl group, and a methyl ester
Properties
Molecular Formula |
C12H12F3NO4 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19) |
InChI Key |
RPUGHMMKNNBUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and (S)-2-amino-3-(trifluoroacetamido)propanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The trifluoroacetamido group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The trifluoroacetamido group may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(4-hydroxyphenyl)-2-amino-propanoate: Lacks the trifluoroacetamido group.
(S)-Methyl 3-(4-methoxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the presence of both the hydroxyphenyl and trifluoroacetamido groups, which confer distinct chemical and biological properties.
For precise and detailed information, consulting specialized scientific literature and databases such as SciFinder® is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
